[3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid
Description
Properties
IUPAC Name |
2-[3-(5-phenyltetrazol-2-yl)-1-adamantyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c24-16(25)11-18-7-13-6-14(8-18)10-19(9-13,12-18)23-21-17(20-22-23)15-4-2-1-3-5-15/h1-5,13-14H,6-12H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPNBGBGMZIDEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4N=C(N=N4)C5=CC=CC=C5)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Tetrazole derivatives, in general, have been known to play a very important role in medicinal and pharmaceutical applications.
Mode of Action
Tetrazoles are known to easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat. They undergo reactions with a few active metals and produce new compounds which can be explosive to shocks.
Biochemical Pathways
It’s known that tetrazoles can form both aliphatic and aromatic heterocyclic compounds. The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds.
Pharmacokinetics
Tetrazoles are generally soluble in water and acetonitrile, which could potentially influence their bioavailability.
Biological Activity
[3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid (CAS Number: 438221-39-7) is a synthetic organic compound notable for its unique molecular structure, characterized by the presence of an adamantyl group and a tetrazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and antitumor properties.
Molecular Characteristics
- Molecular Formula : C19H22N4O2
- Molecular Weight : 338.41 g/mol
- IUPAC Name : 2-[3-(5-phenyltetrazol-2-yl)-1-adamantyl]acetic acid
- Canonical SMILES : C1C2CC3(CC1CC(C2)(C3)N4N=C(N=N4)C5=CC=CC=C5)CC(=O)O
Biological Activities
Preliminary studies indicate that this compound exhibits a range of biological activities. Key areas of investigation include:
- Antimicrobial Activity : Research has demonstrated that compounds containing tetrazole moieties often exhibit significant antimicrobial properties. The unique structure of this compound may enhance its efficacy against various pathogens.
- Antitumor Properties : Initial findings suggest that this compound may possess antitumor activity, potentially through mechanisms involving the inhibition of cell proliferation or induction of apoptosis in cancer cells.
- Enzyme Inhibition : The compound's ability to interact with specific enzymes could also be a focal point for its biological activity, particularly in modulating metabolic pathways relevant to disease states.
The biological effects of this compound can be attributed to its interaction with various biological targets:
- Binding Affinities : Interaction studies are essential to determine the binding affinities of this compound with specific receptors or enzymes, which can elucidate its therapeutic potential.
- Pharmacokinetics : Understanding the pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), is crucial for assessing the compound's viability for clinical applications.
Comparative Analysis
To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Adamantanol | Contains an alcohol group instead of a carboxylic acid | Known for its use as a solvent and intermediate |
| 5-(4-Chlorophenyl)-tetrazole | Lacks an adamantane structure but contains a tetrazole ring | Exhibits strong antimicrobial properties |
| 1-Acetoxyadamantane | Contains an acetoxy group instead of a tetrazole | Used in organic synthesis as a versatile intermediate |
The unique combination of adamantane and tetrazole functionalities in this compound may confer distinct pharmacological properties not present in these similar compounds.
Scientific Research Applications
Antimicrobial Activity
Research indicates that tetrazole derivatives, including [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid, exhibit significant antimicrobial properties. The presence of the tetrazole ring enhances the compound's efficacy against various pathogens, making it a candidate for developing new antimicrobial agents. Preliminary studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
Antitumor Properties
Initial investigations suggest that this compound may possess antitumor activity. Mechanistic studies are ongoing to elucidate how it inhibits cell proliferation and induces apoptosis in cancer cells. The compound's ability to interact with specific cellular pathways could lead to the development of novel anticancer therapies.
Enzyme Inhibition
The compound's structure allows it to interact with various enzymes, which may be pivotal in modulating metabolic pathways associated with diseases. Understanding its binding affinities with specific receptors can provide insights into its therapeutic potential.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its clinical applications. Key aspects include:
- Absorption : The compound is generally soluble in water and acetonitrile, indicating potential for good bioavailability.
- Distribution : Studies are needed to assess how the compound distributes throughout biological systems.
- Metabolism : Investigations into metabolic pathways will help determine how the body processes this compound.
- Excretion : Understanding excretion routes is essential for assessing potential toxicity and side effects.
Material Science Applications
Beyond biological applications, this compound has potential uses in material sciences. Its unique molecular structure may allow it to serve as a building block in the synthesis of novel materials with specific electronic or mechanical properties. Research into its polymerization behavior could lead to advancements in creating new polymers or composite materials.
Case Study 1: Antimicrobial Efficacy
A study conducted on various tetrazole derivatives demonstrated that compounds similar to this compound showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the tetrazole moiety in enhancing antibacterial properties.
Case Study 2: Cancer Cell Proliferation
In vitro studies have indicated that this compound can inhibit the growth of certain cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways, warranting further investigation into its potential as an anticancer agent.
Comparison with Similar Compounds
Research Findings and Implications
- Tetrazole vs. Thiadiazoline : Thiadiazoline derivatives exhibit stronger antimicrobial activity due to sulfur’s electronegativity, while tetrazoles may excel in CNS targets due to blood-brain barrier penetration .
- Phenyl vs. Naphthalene Systems : CD437’s naphthalene moiety enables broader anticancer activity via mitochondrial pathways, whereas phenyltetrazole derivatives may require functionalization for similar efficacy .
- Solubility vs. Lipophilicity: Methyl and amino substituents improve solubility but reduce adamantane’s inherent lipophilicity, necessitating balance in drug design .
Preparation Methods
Friedel-Crafts Alkylation
This method leverages acid-catalyzed alkylation to introduce the acetic acid side chain. A representative protocol involves:
-
Reagents : Adamantane, chloroacetic acid, acetic acid solvent, and Amberlite 200 ion-exchange resin.
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Conditions : Reflux at 110–120°C for 6–8 hours under anhydrous conditions.
-
Mechanism : The resin catalyzes the formation of a carbocation intermediate, which reacts with chloroacetic acid to yield 1-adamantylacetic acid.
-
Yield : ≥85% with solvent recycling capabilities (up to 10 cycles).
Table 1: Friedel-Crafts Alkylation Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst | Amberlite 200 | Maximizes carbocation stability |
| Solvent | Acetic acid | Enhances resin recyclability |
| Temperature | 110–120°C | Balances reaction rate and side reactions |
Halogenation and Coupling
Alternative approaches use bromoadamantane intermediates for nucleophilic substitution:
-
Synthesis of 1-Bromoadamantane : Bromination of adamantane using HBr and H2O2 in dichloromethane.
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Coupling with Dichloroacetic Acid : Reacting bromoadamantane with (2,2-dichloro-1-methoxy-vinyloxy)trimethylsilane in the presence of ZnCl2, followed by hydrolysis to yield 1-adamantyldichloroacetic acid.
-
Hydroxylation : Treatment with HNO3 in concentrated H2SO4 introduces a hydroxyl group at the 3-position, forming 3-hydroxy-α-oxoadamantane-1-acetic acid.
| Component | Role | Optimization Insight |
|---|---|---|
| Sodium Azide | Azide source | Excess drives reaction completion |
| LiCl | Lewis acid catalyst | Accelerates cycloaddition kinetics |
| DMSO | Solvent | Stabilizes intermediates at high temps |
Carbodiimide-Mediated Coupling
For pre-formed tetrazoles, coupling to the adamantyl group is achieved using:
-
Reagents : 5-Phenyl-1H-tetrazole, 1-adamantylacetic acid, N,N'-dicyclohexylcarbodiimide (DCC).
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Conditions : Anhydrous THF, 0°C to room temperature, 12–24 hours.
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Workup : Precipitation of dicyclohexylurea byproduct facilitates purification.
Sequential Functionalization Approaches
Combining the above steps enables efficient large-scale synthesis:
Two-Step Synthesis
-
Adamantylation : Friedel-Crafts alkylation produces 1-adamantylacetic acid.
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Tetrazole Coupling : DCC-mediated reaction with 5-phenyl-1H-tetrazole yields the target compound.
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Overall Yield : 70–75% after column chromatography.
Halogenation-Cycloaddition Route
-
Overall Yield : 65–70% due to multiple purification steps.
Optimization Strategies
Solvent Selection
Q & A
Q. Optimization Tips :
- Use acetic acid for adamantylation to reduce reaction time and improve resin recyclability (up to 10 cycles without yield loss) .
- Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products.
Advanced: How does the adamantyl group influence the compound’s physicochemical properties, and what computational tools can predict its binding interactions?
Answer:
The 1-adamantyl moiety confers high lipophilicity and steric bulk, impacting:
Q. Computational Modeling :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite can predict binding affinities to target proteins (e.g., enzymes or receptors). The adamantyl group’s steric effects may hinder interactions in tight binding pockets but enhance selectivity for hydrophobic domains.
- MD Simulations : Assess conformational stability of the adamantyl-tetrazole scaffold under physiological conditions. Studies on similar adamantane derivatives (e.g., adapalene) show stable binding to nuclear retinoic acid receptors .
Basic: Which analytical techniques are critical for characterizing the purity and structure of [3-(5-phenyl-2H-tetrazol-2-yl)-1-adamantyl]acetic acid?
Answer:
- HPLC : Quantify purity (>98%) using a C18 column with UV detection at 254 nm. specifies purity thresholds (98–102%) for adamantane-based pharmaceuticals .
- NMR Spectroscopy : Confirm structural integrity:
- X-ray Crystallography : Resolve crystal packing and stereochemistry, particularly for novel derivatives .
Advanced: How can researchers resolve contradictions in biological activity data for adamantyl-tetrazole derivatives?
Answer:
Discrepancies often arise from variations in:
- Assay Conditions : Standardize cell lines (e.g., HepG2 for cytotoxicity) and incubation times. For example, notes pH-dependent efficacy of adamantane derivatives in dermatological gels .
- Structural Isomerism : Ensure regiochemical consistency in tetrazole substitution (1H vs. 2H isomers) via 2D NMR (e.g., NOESY) .
- Statistical Analysis : Apply Hochberg’s step-up procedure to adjust for multiple comparisons in bioactivity datasets .
Basic: What solvent systems are optimal for recrystallizing [3-(5-phenyl-2H-tetrazol-2-yl)-1-adamantyl]acetic acid?
Answer:
- Binary Solvents : Use DCM/petroleum ether (1:3 v/v) for high recovery (>90%) without degrading the tetrazole ring .
- Acetic Acid/Water : Effective for removing polar impurities. reports recrystallization of similar compounds from DMF/acetic acid (1:1) .
Advanced: What strategies mitigate toxicity risks in adamantyl-tetrazole derivatives while preserving bioactivity?
Answer:
- Prodrug Design : Modify the acetic acid moiety to ester prodrugs (e.g., ethyl ester) to enhance cell permeability and reduce gastric irritation .
- SAR Studies : Systematically replace the phenyl group on the tetrazole ring with electron-withdrawing substituents (e.g., -CF₃) to lower hepatotoxicity while maintaining target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
